Comparative Dye Shade: G Acid Yields Yellow Dyes vs. R Acid's Red Dyes
In azo dye synthesis, the sulfonic acid substitution pattern on the naphthol ring directly determines the hue of the final dye. When reacted with the same diazonium salt, 2-naphthol-6,8-disulfonic acid (G acid) yields yellow dyes, whereas its isomer 2-naphthol-3,6-disulfonic acid (R acid) yields red dyes [1]. This fundamental difference is reflected in the historical nomenclature where 'G' stands for 'gelb' (German for yellow) and 'R' for 'rot' (red). This is a qualitative but definitive differentiation observed consistently across multiple diazonium coupling partners [2].
| Evidence Dimension | Resulting Azo Dye Hue |
|---|---|
| Target Compound Data | Yellow to yellowish-red dyes (e.g., Acid Light Yellow G, Acid Red 114 with λmax 513-517 nm exhibiting yellowish-red tone) |
| Comparator Or Baseline | 2-Naphthol-3,6-disulfonic acid (R acid): Red to dark-red dyes (e.g., Ponceau dyes) |
| Quantified Difference | Qualitative shift from red to yellow hue; quantitative λmax difference observed in specific dyes: Acid Red 18 (from G acid pathway) λmax 506 nm vs. typical R-acid-derived reds with λmax >520 nm . |
| Conditions | Standard azo coupling reactions with various aromatic diazonium salts |
Why This Matters
This intrinsic hue difference dictates the final dye application; a formulation requiring a yellow shade cannot be achieved with R acid, making correct isomer selection critical for product specification and procurement.
- [1] Fierz-David, H. E. (1949). Fundamental Processes of Dye Chemistry (p. 192). View Source
- [2] ChestofBooks.com. (n.d.). 1. Sulphonations. Part 12: R-salt and G-salt. Retrieved from https://mail.chestofbooks.com/science/chemistry/Processes-Dye-Chemistry/1-Sulphonations-Part-12.html View Source
